Neuropeptide Y (18-36)

Description

Properties

IUPAC Name |

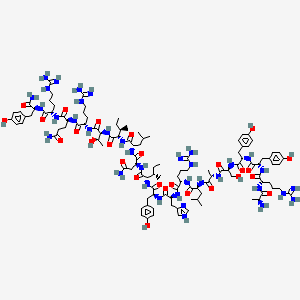

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C112H174N36O27/c1-12-57(7)87(106(173)144-83(51-86(115)156)102(169)139-78(45-56(5)6)103(170)147-88(58(8)13-2)107(174)148-89(61(11)150)108(175)136-74(21-17-43-129-112(123)124)93(160)135-75(38-39-85(114)155)97(164)133-72(19-15-41-127-110(119)120)94(161)137-76(90(116)157)46-62-22-30-67(151)31-23-62)146-104(171)81(49-65-28-36-70(154)37-29-65)142-101(168)82(50-66-52-125-54-130-66)143-96(163)73(20-16-42-128-111(121)122)134-98(165)77(44-55(3)4)138-92(159)60(10)131-105(172)84(53-149)145-100(167)80(48-64-26-34-69(153)35-27-64)141-99(166)79(47-63-24-32-68(152)33-25-63)140-95(162)71(132-91(158)59(9)113)18-14-40-126-109(117)118/h22-37,52,54-61,71-84,87-89,149-154H,12-21,38-51,53,113H2,1-11H3,(H2,114,155)(H2,115,156)(H2,116,157)(H,125,130)(H,131,172)(H,132,158)(H,133,164)(H,134,165)(H,135,160)(H,136,175)(H,137,161)(H,138,159)(H,139,169)(H,140,162)(H,141,166)(H,142,168)(H,143,163)(H,144,173)(H,145,167)(H,146,171)(H,147,170)(H,148,174)(H4,117,118,126)(H4,119,120,127)(H4,121,122,128)(H4,123,124,129)/t57-,58+,59-,60-,61+,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,87-,88-,89-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPPFDQVOSMXZBV-VMRDKNQRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CNC=N3)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@H](C)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C112H174N36O27 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90745579 | |

| Record name | L-Alanyl-L-arginyl-L-tyrosyl-L-tyrosyl-L-seryl-L-alanyl-L-leucyl-L-arginyl-L-histidyl-L-tyrosyl-L-isoleucyl-L-asparaginyl-L-leucyl-L-alloisoleucyl-L-threonyl-L-arginyl-L-glutaminyl-L-arginyl-L-tyrosinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2456.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114495-97-5, 98264-90-5 | |

| Record name | Neuropeptide Y (18-36) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114495975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Alanyl-L-arginyl-L-tyrosyl-L-tyrosyl-L-seryl-L-alanyl-L-leucyl-L-arginyl-L-histidyl-L-tyrosyl-L-isoleucyl-L-asparaginyl-L-leucyl-L-alloisoleucyl-L-threonyl-L-arginyl-L-glutaminyl-L-arginyl-L-tyrosinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Dichotomous Nature of a Neuropeptide Fragment: A Technical Guide to the Biological Functions of Neuropeptide Y (18-36)

Abstract

Neuropeptide Y (NPY), a 36-amino acid peptide, is a critical regulator of a vast array of physiological processes, from appetite and stress to cardiovascular homeostasis.[1] However, the biological activity of NPY is not solely dictated by the full-length peptide. Proteolytic cleavage yields various fragments, among which Neuropeptide Y (18-36) [NPY (18-36)] has emerged as a molecule of significant interest due to its distinct receptor interaction profile and divergent physiological effects compared to its parent peptide. This technical guide provides an in-depth exploration of the biological functions of NPY (18-36), designed for researchers, scientists, and drug development professionals. We will dissect its molecular pharmacology, delineate its functional roles with a focus on its cardiovascular and central nervous system effects, and provide detailed, field-proven experimental protocols to empower further investigation into this intriguing peptide fragment.

Introduction: Beyond the Full-Length Peptide

The pleiotropic effects of Neuropeptide Y (1-36) are mediated through a family of G-protein coupled receptors (GPCRs), namely Y1, Y2, Y4, and Y5.[2] The processing of NPY (1-36) into smaller fragments, such as NPY (18-36), dramatically alters its biological activity by shifting its receptor preference. This guide focuses on NPY (18-36), a C-terminal fragment that demonstrates a remarkable selectivity for the NPY Y2 receptor.[3] Understanding the nuanced biology of NPY (18-36) is paramount for elucidating the specific roles of the Y2 receptor and for the development of targeted therapeutics. This document will serve as a comprehensive resource, bridging the gap between fundamental research and practical application.

Molecular Pharmacology of NPY (18-36): A Tale of Receptor Selectivity

The defining characteristic of NPY (18-36) is its preferential binding to the Y2 receptor, while exhibiting significantly lower affinity for other NPY receptor subtypes. This selectivity is the cornerstone of its unique biological profile.

Receptor Binding Affinity

The differential affinity of NPY (18-36) for NPY receptor subtypes is a direct consequence of its truncated N-terminal structure. The following table summarizes the binding affinities of NPY (18-36) in comparison to the full-length NPY (1-36). This data underscores the utility of NPY (18-36) as a selective tool for probing Y2 receptor function.

| Ligand | Receptor Subtype | Binding Affinity (Ki/IC50) | Source |

| NPY (18-36) | Y2 Receptor | IC50: 0.25 nM | [3] |

| Cardiac Receptors | IC50: 158 nM, Ki: 140 nM | [4] | |

| Y1 Receptor | IC50: 2.7 µM | [3] | |

| NPY (1-36) | Y1 Receptor | High Affinity | [5] |

| Y2 Receptor | High Affinity | [6] | |

| Y5 Receptor | High Affinity | [7] |

Note: Specific Ki or IC50 values can vary depending on the experimental conditions, cell type, and radioligand used.

Signaling Pathways

The NPY Y2 receptor is predominantly coupled to the inhibitory G-protein, Gi/o.[8] Activation of the Y2 receptor by NPY (18-36) initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9] This reduction in cAMP can have numerous downstream effects, including the modulation of ion channel activity and gene transcription.

Furthermore, Y2 receptor activation can also lead to the inhibition of voltage-gated calcium channels, resulting in a decrease in intracellular calcium concentration ([Ca2+]i).[8] This is a key mechanism by which NPY (18-36) exerts its presynaptic inhibitory effects on neurotransmitter release.

// Nodes NPY_18_36 [label="NPY (18-36)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Y2_Receptor [label="Y2 Receptor\n(Gi/o-coupled)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gi_o [label="Gi/o Protein", fillcolor="#FBBC05"]; AC [label="Adenylyl Cyclase", fillcolor="#34A853", fontcolor="#FFFFFF"]; ATP [label="ATP", shape=ellipse, fillcolor="#F1F3F4"]; cAMP [label="cAMP", shape=ellipse, fillcolor="#F1F3F4"]; PKA [label="Protein Kinase A", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Ca_Channel [label="Voltage-Gated\nCa²⁺ Channel", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ca_influx [label="Ca²⁺ Influx", shape=ellipse, fillcolor="#F1F3F4"]; Response [label="Cellular Response\n(e.g., Inhibition of\nNeurotransmitter Release)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges NPY_18_36 -> Y2_Receptor [label=" Binds"]; Y2_Receptor -> Gi_o [label=" Activates"]; Gi_o -> AC [label=" Inhibits", arrowhead=tee]; ATP -> AC [style=dashed]; AC -> cAMP [label=" Converts"]; cAMP -> PKA [label=" Activates"]; Gi_o -> Ca_Channel [label=" Inhibits", arrowhead=tee]; Ca_Channel -> Ca_influx [style=dashed]; PKA -> Response; Ca_influx -> Response [style=dashed]; }

Figure 1: NPY (18-36) Signaling Pathway via the Y2 Receptor.

Biological Functions of NPY (18-36): A Dichotomy of Effects

The selective activation of Y2 receptors by NPY (18-36) translates into a distinct and sometimes opposing physiological profile compared to the full-length NPY peptide.

Cardiovascular Regulation: A Hypotensive and Cardiodepressant Profile

While full-length NPY is a potent vasoconstrictor, NPY (18-36) exhibits a markedly different cardiovascular profile. In vivo studies in conscious rats have demonstrated that intra-arterial injection of NPY (18-36) leads to a decrease in cardiac output, similar to NPY (1-36). However, unlike its parent peptide, NPY (18-36) does not initially increase systemic vascular resistance, resulting in an overall reduction in blood pressure.[10] This suggests that the cardiac and vascular effects of NPY are mediated by distinct receptor subtypes, with NPY (18-36) selectively mimicking the cardiac depressant effects.[10]

Interestingly, in rat cardiac ventricular membranes, NPY (18-36) has been shown to act as a competitive antagonist of NPY (1-36).[9] It inhibits the binding of radiolabeled NPY and blocks NPY-induced inhibition of adenylate cyclase activity.[9] This dual agonist/antagonist profile highlights the complexity of NPY (18-36) pharmacology and suggests its potential role in modulating cardiac function in pathophysiological states like congestive heart failure.

Central Nervous System: Modulating Anxiety and Appetite

The role of NPY (18-36) in the central nervous system is a subject of ongoing research, with studies on its effects on anxiety and appetite yielding complex and sometimes conflicting results.

-

Anxiety: The NPY system is a well-established modulator of anxiety, with full-length NPY generally exerting anxiolytic effects. The specific role of the Y2 receptor, and by extension NPY (18-36), in anxiety is less clear. Some studies suggest that Y2 receptor activation can have anxiolytic-like effects. For instance, microinjection of the Y2 agonist NPY (13-36) into the vicinity of the locus coeruleus in rats increased open arm exploration in the elevated plus-maze, a classic test of anxiety-like behavior.[11] However, the effects of NPY (18-36) in this context require further investigation to be definitively characterized.

-

Appetite Regulation: NPY (1-36) is one of the most potent orexigenic (appetite-stimulating) peptides known.[12] The Y2 receptor, acting as a presynaptic autoreceptor on NPY neurons, is thought to be involved in an inhibitory feedback loop. Activation of Y2 receptors by agonists like PYY (3-36) inhibits food intake.[8] While NPY (18-36) is a Y2 agonist, its effects on food intake are not as well-defined as other Y2-preferring ligands and can be influenced by the route of administration and experimental model. Some studies have reported that certain Y2 agonists can inhibit food intake.

Experimental Protocols: A Practical Guide for Researchers

To facilitate further research into the multifaceted roles of NPY (18-36), this section provides detailed, step-by-step protocols for key in vitro and in vivo assays.

In Vitro Assays

This protocol describes a competitive binding assay to determine the affinity of NPY (18-36) for the Y2 receptor.

Materials:

-

Cell membranes expressing the human Y2 receptor (e.g., from stably transfected HEK293 cells).

-

Radioligand: [¹²⁵I]-Peptide YY (PYY) or [¹²⁵I]-NPY.

-

NPY (18-36) and other competing ligands.

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the Y2 receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford).

-

Assay Setup: In a 96-well plate, add in the following order:

-

50 µL of binding buffer or unlabeled ligand (for non-specific binding, use a high concentration of unlabeled NPY or PYY).

-

50 µL of competing ligand (e.g., NPY (18-36)) at various concentrations.

-

50 µL of radioligand at a final concentration close to its Kd.

-

100 µL of cell membrane preparation (typically 10-50 µg of protein per well).

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a beta or gamma counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the competing ligand to generate a competition curve. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.

// Nodes Start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prepare_Reagents [label="Prepare Reagents\n(Membranes, Buffers,\nLigands)", fillcolor="#FBBC05"]; Assay_Setup [label="Set up 96-well Plate\n(Buffer, Competitor, Radioligand,\nMembranes)", fillcolor="#FBBC05"]; Incubate [label="Incubate\n(RT, 60-90 min)", fillcolor="#FBBC05"]; Filter_Wash [label="Filter and Wash\n(Cell Harvester, GF/C filters)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Count_Radioactivity [label="Count Radioactivity\n(Scintillation Counter)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze_Data [label="Analyze Data\n(Competition Curve, IC50, Ki)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Prepare_Reagents; Prepare_Reagents -> Assay_Setup; Assay_Setup -> Incubate; Incubate -> Filter_Wash; Filter_Wash -> Count_Radioactivity; Count_Radioactivity -> Analyze_Data; Analyze_Data -> End; }

Figure 2: Workflow for a Radioligand Binding Assay.

This protocol outlines a method to measure the inhibition of adenylyl cyclase activity by NPY (18-36) in cells expressing the Y2 receptor.

Materials:

-

Cells expressing the Y2 receptor (e.g., CHO or HEK293 cells).

-

Stimulation Buffer: HBSS or DMEM with 0.5 mM IBMX (a phosphodiesterase inhibitor).

-

Forskolin (an adenylyl cyclase activator).

-

NPY (18-36) and other test compounds.

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

-

Cell Culture: Seed cells in a 96-well or 384-well plate and grow to confluency.

-

Pre-incubation: Aspirate the culture medium and replace it with stimulation buffer. Incubate for 30 minutes at 37°C.

-

Agonist Treatment: Add NPY (18-36) at various concentrations to the wells. For antagonist testing, pre-incubate with the antagonist before adding the agonist.

-

Forskolin Stimulation: Add a submaximal concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production. This allows for the measurement of inhibition.

-

Incubation: Incubate for 15-30 minutes at 37°C.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the log concentration of NPY (18-36). Calculate the EC50 for the inhibition of forskolin-stimulated cAMP production.

This protocol describes how to measure changes in intracellular calcium concentration in response to NPY (18-36) using the ratiometric dye Fura-2 AM.

Materials:

-

Cells expressing the Y2 receptor grown on glass coverslips.

-

Fura-2 AM.

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) with and without calcium.

-

Fluorescence microscope equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm).

Procedure:

-

Dye Loading: Incubate the cells with Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (0.02%) in HBSS for 30-60 minutes at room temperature in the dark.

-

De-esterification: Wash the cells with HBSS and incubate for a further 30 minutes to allow for complete de-esterification of the dye by intracellular esterases.

-

Imaging: Mount the coverslip on the stage of the fluorescence microscope. Perfuse the cells with HBSS.

-

Baseline Measurement: Record the baseline fluorescence ratio (F340/F380) for a few minutes.

-

Stimulation: Perfuse the cells with a solution containing NPY (18-36) at the desired concentration.

-

Data Acquisition: Continuously record the fluorescence at both excitation wavelengths.

-

Data Analysis: Calculate the F340/F380 ratio over time. An increase in this ratio indicates an increase in intracellular calcium. The Grynkiewicz equation can be used to convert the ratio to absolute calcium concentrations if a calibration is performed.

In Vivo Assays

This protocol describes the measurement of blood pressure and heart rate in conscious, freely moving rats following administration of NPY (18-36).

Materials:

-

Adult male rats (e.g., Sprague-Dawley or Wistar).

-

Implantable telemetry system for blood pressure and heart rate monitoring or indwelling arterial and venous catheters.

-

NPY (18-36) dissolved in sterile saline.

-

Data acquisition system.

Procedure:

-

Surgical Implantation: Surgically implant the telemetry transmitter or catheters into the rats under anesthesia. Allow for a recovery period of at least one week.

-

Acclimatization: Acclimate the rats to the experimental cages.

-

Baseline Recording: Record baseline blood pressure and heart rate for at least 30-60 minutes.

-

Drug Administration: Administer NPY (18-36) via the venous catheter or intraperitoneal injection.

-

Post-injection Monitoring: Continuously record cardiovascular parameters for at least 60 minutes post-injection.

-

Data Analysis: Analyze the changes in mean arterial pressure and heart rate from baseline.

This protocol is a standard method to assess anxiety-like behavior in rodents.

Materials:

-

Elevated plus-maze apparatus (two open arms and two closed arms).

-

Video tracking system.

-

Rats or mice.

-

NPY (18-36) for intracerebroventricular (ICV) or systemic administration.

Procedure:

-

Habituation: Habituate the animals to the testing room for at least one hour before the experiment.

-

Drug Administration: Administer NPY (18-36) or vehicle at a predetermined time before the test.

-

Testing: Place the animal in the center of the maze, facing an open arm.

-

Recording: Record the animal's behavior for 5 minutes using the video tracking system. Key parameters to measure include:

-

Time spent in the open arms.

-

Number of entries into the open arms.

-

Time spent in the closed arms.

-

Number of entries into the closed arms.

-

-

Data Analysis: An increase in the time spent and/or entries into the open arms is indicative of an anxiolytic-like effect.

Conclusion and Future Directions

Neuropeptide Y (18-36) is a fascinating and functionally distinct fragment of its parent peptide. Its selectivity for the Y2 receptor makes it an invaluable pharmacological tool for dissecting the specific roles of this receptor subtype in a multitude of physiological processes. The dichotomous nature of its activity, acting as an agonist at presynaptic Y2 receptors in the CNS and potentially as a competitive antagonist at cardiac receptors, underscores the complexity of the NPY system and presents exciting avenues for therapeutic development.

Future research should focus on further elucidating the precise role of NPY (18-36) in anxiety and appetite regulation, as well as its potential as a therapeutic agent in cardiovascular diseases. The development of more stable and selective analogs of NPY (18-36) will be crucial for these endeavors. The protocols provided in this guide offer a solid foundation for researchers to continue to unravel the intricate biology of this important neuropeptide fragment.

References

- Scott, N. A., et al. (1990). Distinction of NPY receptors in vitro and in vivo. II. Differential effects of NPY and NPY-(18-36).

- Schulze, A., et al. (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols, 3(1), 101037.

- Michel, M. C., et al. (1998). XVI. International Union of Pharmacology recommendations for the nomenclature of neuropeptide Y, peptide YY, and pancreatic polypeptide receptors. Pharmacological Reviews, 50(1), 143-150.

- Kanatani, A., et al. (2000).

- Beck-Sickinger, A. G., & Jung, G. (1995). A Y2 receptor mimetic aptamer directed against Neuropeptide Y. FEBS Letters, 362(3), 271-275.

- Balasubramaniam, A., et al. (1990). Neuropeptide Y (18-36) is a competitive antagonist of neuropeptide Y in rat cardiac ventricular membranes. Journal of Biological Chemistry, 265(25), 14724-14727.

- Thorsell, A., & Heilig, M. (2002). Behavioral insensitivity to restraint stress, absent fear suppression of behavior and impaired spatial learning in transgenic rats with hippocampal neuropeptide Y overexpression. Proceedings of the National Academy of Sciences, 99(13), 8967-8972.

- Balasubramaniam, A., et al. (1990). Neuropeptide Y (18-36) is a competitive antagonist of neuropeptide Y in rat cardiac ventricular membranes. The Journal of Biological Chemistry, 265(25), 14724-14727.

- Martínez-Pinilla, E., et al. (2017).

- Michel, M. C., et al. (2021). Effects of Nifedipine on Renal and Cardiovascular Responses to Neuropeptide Y in Anesthetized Rats. International Journal of Molecular Sciences, 22(15), 7935.

- National Center for Biotechnology Information. (2019). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual.

- Schulze, A., et al. (2023). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols, 4(1), 102120.

- Michel, M. C., et al. (2021). Effects of Nifedipine on Renal and Cardiovascular Responses to Neuropeptide Y in Anesthetized Rats. International Journal of Molecular Sciences, 22(15), 7935.

- Martínez-Pinilla, E., et al. (2017).

- Kalra, S. P., & Kalra, P. S. (2004). NPY and NPY receptors in the regulation of energy homeostasis. Peptides, 25(3), 525-535.

- Wang, J., et al. (2015). Long-Term Administration of Neuropeptide Y in the Subcutaneous Infusion Results in Cardiac Dysfunction and Hypertrophy in Rats. Cellular Physiology and Biochemistry, 36(6), 2249-2260.

- Santos-Carvalho, A., et al. (2023).

- Kalra, S. P., et al. (2005). To subjugate NPY is to improve the quality of life and live longer. Peptides, 26(10), 1957-1969.

- Krstenansky, J. L., et al. (1989). Neuropeptide Y and neuropeptide Y18-36. Structural and biological characterization. International Journal of Peptide and Protein Research, 34(5), 385-389.

- Cabrele, C., & Beck-Sickinger, A. G. (2000). Ligands of the Neuropeptide Y Y2 receptor. Peptides, 21(11), 1681-1690.

- Tatemoto, K., et al. (1992). Synthesis of receptor antagonists of neuropeptide Y. Proceedings of the National Academy of Sciences, 89(4), 1174-1178.

- Piron, S., et al. (2015). Forskolin-free cAMP assay for Gi-coupled receptors. Analytical Biochemistry, 491, 1-5.

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). neuropeptide Y [Ligand Id: 1504] activity data from GtoPdb and ChEMBL. Retrieved from [Link]

- Beck-Sickinger, A. G., et al. (1999). Characterisation of neuropeptide Y receptor subtypes by synthetic NPY analogues and by anti-receptor antibodies. Molecular Diversity, 4(3-4), 235-246.

- Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. Journal of Pharmacological and Toxicological Methods, 28(4), 185-194.

- Vázquez-León, P., et al. (2021). NPY-Y1 receptors in dorsal periaqueductal gray modulate anxiety, alcohol intake, and relapse in Wistar rats. Psychopharmacology, 238(1), 181-194.

- Kask, A., et al. (1998). Anxiolytic-like effect of neuropeptide Y (NPY)

- Moskalyev, A. E., et al. (2021). Pharmacological analysis of the effects of the neuropeptide Y antagonist BMS 193885 on the emotional, intraspecies behavior and reinforcing properties of ethanol in rats. Reviews on Clinical Pharmacology and Drug Therapy, 19(2), 163-171.

- Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents.

- Lema, T., & Terasawa, E. (2015). Behavior in the elevated plus maze is differentially affected by testing conditions in rats under and over three weeks of age. Frontiers in Behavioral Neuroscience, 9, 23.

Sources

- 1. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 2. Ligands of the Neuropeptide Y Y2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. limes-institut-bonn.de [limes-institut-bonn.de]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Behavioral insensitivity to restraint stress, absent fear suppression of behavior and impaired spatial learning in transgenic rats with hippocampal neuropeptide Y overexpression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. neuropeptide Y | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. phoenixpeptide.com [phoenixpeptide.com]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. Neuropeptide Y (18-36) is a competitive antagonist of neuropeptide Y in rat cardiac ventricular membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Distinction of NPY receptors in vitro and in vivo. II. Differential effects of NPY and NPY-(18-36) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. ispub.com [ispub.com]

An In-depth Technical Guide to NPY(18-36) Receptor Binding Affinity and Selectivity

Introduction: The Significance of NPY(18-36) in Neuropeptide Y Receptor Research

Neuropeptide Y (NPY) is a 36-amino acid peptide that exerts a wide range of physiological effects through its interaction with a family of G protein-coupled receptors (GPCRs), namely the Y1, Y2, Y4, and Y5 receptors in humans.[1][2][3] The diverse roles of these receptors in processes like food intake, anxiety, and cardiovascular regulation have made them attractive targets for therapeutic intervention.[4][5][6] Understanding the binding characteristics of various ligands is paramount for developing selective drugs. NPY(18-36), a C-terminal fragment of the full-length NPY, has emerged as a critical tool in this endeavor.[7][8] Historically, C-terminal fragments of NPY were instrumental in the initial classification of NPY receptor subtypes, with their selectivity helping to distinguish Y2 receptors from Y1 receptors.[8][9] This guide provides a comprehensive technical overview of the receptor binding affinity and selectivity of NPY(18-36), offering both theoretical grounding and practical methodologies for its characterization.

Core Principles: Understanding Receptor Binding Affinity and Selectivity

In the realm of pharmacology, binding affinity quantifies the strength of the interaction between a ligand (like NPY(18-36)) and its receptor. It is typically expressed as the dissociation constant (Kd) or the inhibitor constant (Ki). A lower Kd or Ki value signifies a higher binding affinity.

Selectivity , on the other hand, refers to a ligand's ability to bind preferentially to one receptor subtype over others. A highly selective ligand is a powerful tool for dissecting the specific physiological functions of a particular receptor. The selectivity of NPY(18-36) is a cornerstone of its utility in NPY receptor research.

Binding Profile of NPY(18-36): A Y2-Preferring Ligand

NPY(18-36) is well-established as a ligand with marked selectivity for the Y2 receptor subtype.[7][8][10] Unlike the full-length NPY, which binds with high affinity to Y1, Y2, and Y5 receptors, N-terminally truncated fragments such as NPY(18-36) exhibit a distinct binding profile.[3][7][8][11] This preference is a key pharmacological characteristic used to differentiate Y2 receptors from other subtypes.[9]

While the Y1 receptor's binding pocket extensively interacts with the N-terminus of NPY, the Y2 receptor's binding is more reliant on the C-terminal portion of the peptide.[11] This structural difference in receptor-ligand interaction underpins the selectivity of NPY(18-36). Structural studies have revealed that even significant N-terminal truncations of NPY, including NPY(18-36), can still bind to the Y2 receptor with subnanomolar affinity.[11]

The following table summarizes the typical binding affinity profile of NPY(18-36) for the major NPY receptor subtypes. It's important to note that absolute Ki values can vary between studies depending on the experimental conditions, such as the cell line, radioligand, and assay buffer used.

| Receptor Subtype | Typical Binding Affinity (Ki) of NPY(18-36) | Comments |

| Y1 Receptor | Low affinity (>500 nM) | The N-terminus of NPY is critical for high-affinity binding to the Y1 receptor.[8][11] |

| Y2 Receptor | High affinity (in the nanomolar range) | NPY(18-36) is a potent Y2 receptor agonist.[7][10][12] |

| Y4 Receptor | Low affinity | The Y4 receptor preferentially binds Pancreatic Polypeptide (PP).[1][8] |

| Y5 Receptor | Moderate to low affinity | While Y5 can be activated by some C-terminal fragments, NPY(18-36) generally shows lower affinity compared to the Y2 receptor.[3][8] |

Experimental Assessment of NPY(18-36) Binding and Functionality

To empirically determine the binding affinity and selectivity of NPY(18-36), a combination of binding and functional assays is employed. A competitive radioligand binding assay is the gold standard for determining the inhibitor constant (Ki), while a functional assay, such as measuring cAMP accumulation, reveals the ligand's efficacy as an agonist or antagonist.[13]

Competitive Radioligand Binding Assay: Determining Ki

This assay measures the ability of an unlabeled ligand (the "competitor," in this case, NPY(18-36)) to displace a radiolabeled ligand from the receptor. The concentration of the competitor that displaces 50% of the radioligand is the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.[14][15]

Below is a diagram illustrating the workflow of a typical competitive radioligand binding assay.

Step-by-Step Protocol:

-

Receptor Preparation: Prepare cell membranes from a cell line stably expressing the human NPY receptor subtype of interest (e.g., Y1, Y2, Y4, or Y5).[16][17] The protein concentration of the membrane preparation should be determined using a standard method like the BCA assay.[16]

-

Assay Buffer: A typical binding buffer is 25 mM HEPES, pH 7.4, containing 2.5 mM CaCl2, 1.0 mM MgCl2, and a protease inhibitor such as bacitracin (e.g., 2.0 g/l).[17]

-

Reaction Setup: In a 96-well plate, combine the cell membranes (e.g., 10-25 µg of protein per well), a fixed concentration of a suitable radioligand (e.g., [125I]-labeled Peptide YY), and a range of concentrations of unlabeled NPY(18-36).[17]

-

Defining Non-Specific Binding: To determine non-specific binding, a set of wells should contain a high concentration of an unlabeled NPY receptor ligand (e.g., 1 µM NPY).[17]

-

Incubation: Incubate the plates for a sufficient time to allow binding to reach equilibrium (e.g., 2 hours at room temperature).[17]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters (e.g., GF/C filters presoaked in polyethyleneimine) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[16] Wash the filters several times with ice-cold wash buffer.

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the NPY(18-36) concentration. Fit the data using a non-linear regression model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

Functional Assay: cAMP Accumulation

NPY receptors primarily couple to the Gi/o family of G proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][18][19] A cAMP assay can therefore be used to determine if NPY(18-36) acts as an agonist (inhibits cAMP production) or an antagonist (blocks the cAMP inhibition by an agonist) at a particular receptor subtype.

Step-by-Step Protocol:

-

Cell Culture: Plate cells expressing the NPY receptor of interest in a suitable multi-well plate and grow to near confluence.

-

Pre-treatment: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Stimulation:

-

To measure agonist activity , treat the cells with varying concentrations of NPY(18-36) in the presence of an adenylyl cyclase stimulator like forskolin.[20]

-

To measure antagonist activity , pre-incubate the cells with varying concentrations of NPY(18-36) before adding a known NPY receptor agonist (like full-length NPY) and forskolin.

-

-

Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).

-

Data Analysis:

-

For agonist activity, plot the cAMP levels against the NPY(18-36) concentration to generate a dose-response curve and determine the EC50 value (the concentration that produces 50% of the maximal response).

-

For antagonist activity, analyze the rightward shift in the agonist's dose-response curve to calculate the antagonist's potency.

-

Signaling Pathways of NPY Receptors

Upon activation by an agonist, NPY receptors initiate a cascade of intracellular signaling events. The canonical pathway involves the inhibition of adenylyl cyclase, as mentioned above. However, these receptors can also modulate other signaling pathways, including intracellular calcium mobilization and the activation of mitogen-activated protein kinase (MAPK) pathways.[18][21][22]

The diagram below illustrates the primary Gαi-coupled signaling pathway for NPY receptors.

Conclusion: NPY(18-36) as a Selective Tool

NPY(18-36) serves as an indispensable pharmacological tool for the study of the Neuropeptide Y system. Its high affinity and selectivity for the Y2 receptor subtype allow researchers to probe the specific functions of this receptor in both in vitro and in vivo models.[12] A thorough understanding of its binding characteristics, determined through rigorous experimental methodologies as outlined in this guide, is essential for the accurate interpretation of research findings and for the rational design of novel therapeutics targeting the NPY system. The continued application of these principles and techniques will undoubtedly further elucidate the complex roles of NPY receptors in health and disease.

References

-

(PDF) NPY Receptor Subtypes and Their Signal Transduction - ResearchGate. Available from: [Link]

-

Receptors for Neuropeptide Y: Multiple Subtypes and Multiple Second Messengers - PubMed. Available from: [Link]

-

Illuminating Neuropeptide Y Y4 Receptor Binding: Fluorescent Cyclic Peptides with Subnanomolar Binding Affinity as Novel Molecular Tools - ACS Publications. Available from: [Link]

-

Neuropeptide Y receptor subtypes - PubMed. Available from: [Link]

-

NPY Y1 and Y5 receptor selective antagonists as anti-obesity drugs - PubMed. Available from: [Link]

-

Signalling pathways downstream of neuropeptide Y (NPY) receptor... | Download Scientific Diagram - ResearchGate. Available from: [Link]

-

Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. Available from: [Link]

-

Neuropeptide Y receptors: how to get subtype selectivity - Frontiers. Available from: [Link]

-

Neuropeptide Y (18-36) modulates chromaffin cell catecholamine secretion by blocking the nicotinic receptor ion channel - Research Nebraska. Available from: [Link]

-

Therapeutic potential of neuropeptide Y (NPY) receptor ligands - PMC - PubMed Central. Available from: [Link]

-

Ligands of the Neuropeptide Y Y2 receptor - PMC - PubMed Central. Available from: [Link]

-

Receptor-specific recognition of NPY peptides revealed by structures of NPY receptors - PMC - PubMed Central. Available from: [Link]

-

Highly Selective and Potent Neuropeptide Y (NPY) Y1 Receptor Antagonists Based on [Pro30, Tyr32, Leu34]NPY(28-36)-NH2 (BW1911U90) | Journal of Medicinal Chemistry. Available from: [Link]

-

NPY receptors as potential targets for anti-obesity drug development - PubMed Central. Available from: [Link]

-

Ligand binding assays at equilibrium: validation and interpretation - PMC - PubMed Central. Available from: [Link]

-

Principle of the cAMP biosensor assay used for the HTS campaign. A,... - ResearchGate. Available from: [Link]

-

Neuropeptide Y binding and inhibition of cAMP accumulation in human neuroepithelioma cells - PubMed. Available from: [Link]

-

Neuropeptide Y Y2 receptor in health and disease - PMC - PubMed Central. Available from: [Link]

-

Neuropeptide Y - Wikipedia. Available from: [Link]

-

Neuropeptide Y receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY. Available from: [Link]

-

Effects of neuropeptide Y and agonists selective for neuropeptide Y receptor sub-types on arterioles of the guinea-pig small intestine and the rat brain - PMC - NIH. Available from: [Link]

-

Neuropeptide Y (NPY) Y2 receptor-selective agonist inhibits food intake and promotes fat metabolism in mice - PubMed. Available from: [Link]

-

Structural perspective on ancient neuropeptide Y-like system reveals hallmark features for peptide recognition and receptor activation - PubMed Central. Available from: [Link]

-

Determination of accurate KI values for tight-binding enzyme inhibitors: An in silico study of experimental error and assay design - ResearchGate. Available from: [Link]

-

Radioligand Binding Assay | Gifford Bioscience. Available from: [Link]

-

Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis | ACS Infectious Diseases - ACS Publications. Available from: [Link]

-

Re-evaluation of receptor–ligand interactions of the human neuropeptide Y receptor Y1: a site-directed mutagenesis study | Biochemical Journal | Portland Press. Available from: [Link]

-

The Role of Neuropeptide Y in Cardiovascular Health and Disease - Frontiers. Available from: [Link]

-

Characterisation of neuropeptide Y receptor subtypes by synthetic NPY analogues and by anti-receptor antibodies - Sciforum. Available from: [Link]

-

a receptor with equal affinity for pancreatic polypeptide, neuropeptide Y and peptide - SciSpace. Available from: [Link]

-

The role of neuropeptide Y (NPY) in the control of LH secretion in the ewe with respect to season, NPY receptor subtype and the site of action in the hypothalamus in - Journal of Endocrinology. Available from: [Link]

-

Neuropeptide Y (18-36) is a competitive antagonist of neuropeptide Y in rat cardiac ventricular membranes - PubMed. Available from: [Link]

-

Development and characterization of a highly selective neuropeptide Y Y5 receptor agonist radioligand: [125I][hPP1–17, Ala31, Aib32]NPY - PubMed Central. Available from: [Link]

-

Neuropeptide Y receptors: how to get subtype selectivity - PMC - PubMed Central. Available from: [Link]

-

Analyzing Kinetic Binding Data - Assay Guidance Manual - NCBI Bookshelf. Available from: [Link]

-

Finding ki of competitive inhibitor - YouTube. Available from: [Link]

Sources

- 1. Frontiers | Neuropeptide Y receptors: how to get subtype selectivity [frontiersin.org]

- 2. Neuropeptide Y - Wikipedia [en.wikipedia.org]

- 3. Neuropeptide Y receptors: how to get subtype selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NPY Y1 and Y5 receptor selective antagonists as anti-obesity drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ligands of the Neuropeptide Y Y2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The Role of Neuropeptide Y in Cardiovascular Health and Disease [frontiersin.org]

- 7. NPY receptors as potential targets for anti-obesity drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuropeptide Y receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. Therapeutic potential of neuropeptide Y (NPY) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neuropeptide Y Y2 receptor in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Receptor-specific recognition of NPY peptides revealed by structures of NPY receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. joe.bioscientifica.com [joe.bioscientifica.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development and characterization of a highly selective neuropeptide Y Y5 receptor agonist radioligand: [125I][hPP1–17, Ala31, Aib32]NPY - PMC [pmc.ncbi.nlm.nih.gov]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. portlandpress.com [portlandpress.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Neuropeptide Y binding and inhibition of cAMP accumulation in human neuroepithelioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Receptors for neuropeptide Y: multiple subtypes and multiple second messengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Neuropeptide Y receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architecture of Activity: A Technical Guide to the Structure-Activity Relationship of Neuropeptide Y Fragments

Foreword

Neuropeptide Y (NPY) is a 36-amino acid peptide, one of the most abundant and conserved neuropeptides in the mammalian nervous system.[1] Its profound influence on a vast array of physiological processes—from appetite and energy homeostasis to anxiety and cardiovascular function—has made it a focal point of research for decades.[2][3][4] The therapeutic potential of modulating NPY signaling is immense, yet the complexity of its system, governed by multiple receptor subtypes with distinct functions, presents a significant challenge.[5][6] This guide provides a deep dive into the structure-activity relationship (SAR) of NPY fragments, offering researchers, scientists, and drug development professionals a comprehensive understanding of how modifications to this peptide translate into specific biological activities. We will deconstruct the NPY molecule, explore its interactions with its primary receptors (Y1, Y2, Y4, and Y5), and detail the experimental methodologies crucial for characterizing these interactions. Our focus will be on the causality behind experimental design and the interpretation of SAR data, providing a robust framework for the rational design of novel NPY receptor ligands.

The Neuropeptide Y System: A Symphony of Structure and Function

Neuropeptide Y exerts its diverse effects by activating a family of G protein-coupled receptors (GPCRs), namely Y1, Y2, Y4, and Y5.[2][7] These receptors are integral to a wide range of physiological functions. Notably, Y1 and Y5 receptors are known to stimulate feeding, while Y2 and Y4 receptors appear to play a role in appetite inhibition.[2] The native NPY peptide is a full agonist at most of these receptors, but its enzymatic cleavage in vivo generates various N-terminally truncated fragments, such as NPY(3-36), which exhibit altered receptor selectivity and biological activity.[1] This inherent complexity underscores the importance of understanding the SAR of NPY fragments.

The Structural Blueprint of Neuropeptide Y

The 36-amino acid sequence of NPY folds into a characteristic hairpin-like structure known as the pancreatic polypeptide (PP) fold. This structure is crucial for its biological activity and is characterized by a stable α-helix in the C-terminal region and a more flexible N-terminal segment.[8] The C-terminal region, particularly the amidated C-terminus, is essential for the peptide's overall biological action.[9][10]

Neuropeptide Y Receptor Subtypes and Their Signaling Cascades

The Y-receptor family members are class A GPCRs that primarily couple to Gαi/o proteins.[7][11] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[11][12] This is a key signaling pathway through which NPY exerts many of its effects. Additionally, NPY receptor activation can lead to the mobilization of intracellular calcium and the modulation of various ion channels.[13][14][15]

The following diagram illustrates the primary signaling pathways activated by NPY receptors.

Caption: Generalized NPY receptor signaling pathways.

Deconstructing the Peptide: Structure-Activity Relationships of NPY Fragments

The biological activity of NPY and its fragments is exquisitely dependent on their amino acid sequence and conformation. Systematic modifications, such as truncations and amino acid substitutions, have been instrumental in elucidating the roles of different peptide regions in receptor binding and activation.

The C-Terminus: A Critical Anchor for Receptor Interaction

The C-terminal region of NPY is paramount for its biological activity.[9][10] Studies involving C-terminal truncations have demonstrated a significant loss of function, highlighting the importance of this domain.[10] The amidated C-terminus is a key structural feature, and its removal or modification to a free carboxylic acid results in inactive analogues.[9][10]

Spectroscopic studies suggest that the C-terminal fragment NPY(32-36) is directly involved in the interaction with the Y2 receptor.[16] Furthermore, alanine scanning mutagenesis has revealed that specific residues within the C-terminus are critical for receptor binding and activation. For instance, the replacement of Gln34 with alanine renders the peptide inactive.[17]

The N-Terminus: A Modulator of Receptor Selectivity

While the C-terminus is essential for activity, the N-terminal region plays a crucial role in determining receptor selectivity. The full-length NPY(1-36) peptide is a potent agonist at Y1, Y2, and Y5 receptors. However, N-terminal truncation, a common physiological process, leads to fragments with distinct receptor preferences.[1]

-

NPY(3-36): A Y2-Selective Agonist: The enzymatic cleavage of the N-terminal Tyr1-Pro2 dipeptide by dipeptidyl peptidase IV (DPP-IV) generates NPY(3-36).[1] This fragment exhibits significantly reduced affinity for the Y1 receptor while retaining high affinity and agonist activity at the Y2 receptor.[18] This makes NPY(3-36) a valuable tool for studying Y2 receptor function.

-

Impact of N-terminal Deletions on Y1 Receptor Binding: Sequential deletion of N-terminal amino acids has a graded effect on Y1 receptor binding. The removal of Tyr1 leads to a notable decrease in binding affinity, while further deletions of Pro2 and Ser3 have a less pronounced additional effect.[8] This suggests that Tyr1 is a key residue for Y1 receptor interaction.

The following table summarizes the receptor selectivity of key NPY fragments.

| Peptide Fragment | Primary Receptor Selectivity | Key Structural Features | Reference(s) |

| NPY(1-36) | Y1, Y2, Y5 | Full-length peptide with amidated C-terminus | [2],[4] |

| NPY(3-36) | Y2 | N-terminal truncation of Tyr1-Pro2 | [1],[18] |

| NPY(13-36) | Y2 | Shorter C-terminal fragment | [19],[20] |

| [Pro34]NPY | Y1 | Substitution at position 34 | [21] |

| [D-Trp32]NPY | Y5 | Substitution at position 32 | [22] |

Receptor-Specific SAR: Tailoring Ligands for Targeted Action

The development of receptor-selective agonists and antagonists is a primary goal in NPY research, as it allows for the dissection of the physiological roles of each receptor subtype and provides a foundation for therapeutic intervention.

Y1 Receptor: The Pursuit of Antagonists for Appetite Control

The Y1 receptor is a key mediator of NPY's potent orexigenic (appetite-stimulating) effects.[4][23] Consequently, the development of Y1 receptor antagonists has been a major focus in the search for anti-obesity drugs.[23][24] Structure-activity studies have been crucial in this endeavor. While full-length NPY is a potent Y1 agonist, modifications to both the N- and C-termini can dramatically alter its activity. As mentioned, the N-terminus is critical for Y1 receptor recognition. In contrast, certain C-terminal modifications can convert agonists into antagonists, although the development of potent and selective peptide-based Y1 antagonists has been challenging. The focus has largely shifted to non-peptide small molecule antagonists.[12]

Y2 Receptor: A Target for Modulating Neurotransmitter Release

The Y2 receptor often acts as a presynaptic autoreceptor, inhibiting the release of NPY and other neurotransmitters.[25][26] This makes it an attractive target for modulating neuronal activity. N-terminally truncated fragments like NPY(3-36) and NPY(13-36) are selective Y2 receptor agonists.[19][20] The development of Y2-selective ligands has been aided by the observation that the Y2 receptor can accommodate these shorter fragments, unlike the Y1 receptor which requires the full-length peptide for high-affinity binding.[15][21]

Y4 Receptor: The Pancreatic Polypeptide Receptor

The Y4 receptor shows a preferential affinity for pancreatic polypeptide (PP), another member of the NPY family.[12][18] While NPY and PYY can also bind to the Y4 receptor, PP is considered its primary endogenous ligand.[12] The development of Y4-selective ligands has been less extensive compared to other Y-receptors.

Y5 Receptor: Another Avenue for Anti-Obesity Therapeutics

Similar to the Y1 receptor, the Y5 receptor is also implicated in the orexigenic effects of NPY.[23][27] This has made it another prime target for the development of anti-obesity drugs.[23][28] SAR studies have identified specific amino acid substitutions that confer Y5 selectivity. For instance, the substitution of D-Tryptophan at position 32 ([D-Trp32]NPY) results in a potent and selective Y5 receptor agonist.[22] The development of non-peptide Y5 receptor antagonists has also been an active area of research, with some compounds advancing to clinical trials.[23][27][29]

Experimental Protocols for SAR Studies of NPY Fragments

The elucidation of the SAR of NPY fragments relies on a combination of peptide synthesis, receptor binding assays, and functional assays. This section provides an overview of the key experimental workflows.

Solid-Phase Peptide Synthesis (SPPS) of NPY Analogues

The synthesis of NPY fragments and analogues is typically achieved using solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support.

Workflow for SPPS of NPY Analogues:

Caption: A simplified workflow for solid-phase peptide synthesis.

Step-by-Step Methodology:

-

Resin Selection and Preparation: Choose an appropriate solid support resin (e.g., Rink amide resin for C-terminally amidated peptides). Swell the resin in a suitable solvent like dimethylformamide (DMF).

-

First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling agent (e.g., HBTU/HOBt) and a base (e.g., DIPEA) in DMF.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the coupled amino acid using a solution of piperidine in DMF.

-

Subsequent Amino Acid Couplings: Repeat the coupling and deprotection steps for each subsequent amino acid in the desired sequence.

-

Cleavage and Deprotection: Once the peptide chain is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry (e.g., electrospray ionization mass spectrometry, ESI-MS) and analytical RP-HPLC.

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor. These assays measure the ability of an unlabeled test compound (e.g., an NPY fragment) to compete with a radiolabeled ligand for binding to the receptor.

Step-by-Step Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the NPY receptor subtype of interest (e.g., HEK293 cells).

-

Assay Setup: In a multi-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [125I]-PYY or [3H]-NPY) and varying concentrations of the unlabeled test compound.

-

Incubation: Incubate the mixture at a specific temperature for a defined period to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the unbound radioligand by rapid filtration through a glass fiber filter.

-

Quantification: Measure the amount of radioactivity retained on the filter using a scintillation counter or a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assays for Determining Agonist/Antagonist Activity

Functional assays are essential to determine whether a ligand that binds to a receptor acts as an agonist (activates the receptor) or an antagonist (blocks the receptor).

Example: cAMP Accumulation Assay

This assay measures the ability of a ligand to modulate the intracellular levels of cAMP, a key second messenger in NPY receptor signaling.

Step-by-Step Methodology:

-

Cell Culture: Culture a suitable cell line expressing the NPY receptor of interest.

-

Cell Stimulation: Pre-treat the cells with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulate them with forskolin (an adenylyl cyclase activator) in the presence or absence of the test compound.

-

cAMP Measurement: After a defined incubation period, lyse the cells and measure the intracellular cAMP concentration using a commercially available ELISA kit or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Data Analysis:

-

For Agonists: Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the agonist concentration to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).

-

For Antagonists: Co-incubate the cells with a fixed concentration of an NPY agonist and varying concentrations of the antagonist. Plot the percentage of agonist-stimulated response against the logarithm of the antagonist concentration to determine the IC50 value.

-

Conclusion: From Fragments to Future Therapeutics

The study of the structure-activity relationship of Neuropeptide Y fragments has been instrumental in unraveling the complexities of the NPY system. By systematically dissecting the peptide and analyzing the functional consequences of these modifications, researchers have gained invaluable insights into the molecular determinants of receptor binding and selectivity. This knowledge has not only advanced our fundamental understanding of NPY biology but has also paved the way for the rational design of novel therapeutic agents targeting a range of disorders, including obesity, anxiety, and cardiovascular disease.[23][24][30] The continued exploration of NPY's SAR, coupled with advances in peptide and small molecule drug design, holds immense promise for the development of the next generation of targeted and effective therapies.

References

-

Neuropeptide Y - Wikipedia. [Link]

-

Brothers, S. P., & Wahlestedt, C. (2010). Therapeutic potential of neuropeptide Y (NPY) receptor ligands. EMBO molecular medicine, 2(11), 429–439. [Link]

-

Kirby, D. A., Langel, Ü., & Carpenter, D. O. (1995). Analysis of structure-function relationships of neuropeptide Y using molecular dynamics simulations and pharmacological activity and binding measurements. Biochemistry, 34(42), 13737–13745. [Link]

-

O'Hare, M. T., Perry, M. J., & Brown, M. J. (1994). Neuropeptide Y N-terminal deletion fragments: correlation between solution structure and receptor binding activity at Y1 receptors in rat brain cortex. The Journal of pharmacology and experimental therapeutics, 270(3), 1163–1169. [Link]

-

Signalling pathways downstream of neuropeptide Y (NPY) receptor activation. - ResearchGate. [Link]

-

Zimmerman, J. K., & Dickerson, I. M. (2001). Interactions of multiple signaling pathways in neuropeptide Y-mediated bimodal vascular smooth muscle cell growth. American journal of physiology. Heart and circulatory physiology, 281(4), H1549–H1561. [Link]

-

van den Hoek, A. M., van Heijningen, C., & Havekes, L. M. (2000). Effects of Neuropeptide Y on Appetite. ResearchGate. [Link]

-

Gehlert, D. R. (1994). Subtypes of receptors for neuropeptide Y: implications for the targeting of therapeutics. Life sciences, 55(8), 551–562. [Link]

-

Jung, G. Structure-activity relationships of neuropeptide Y (NPY). [Link]

-

Krstenansky, J. L., Owen, T. J., Buck, S. H., Hagaman, K. A., & McLean, L. R. (1989). Synthesis and hypertensive activity of neuropeptide Y fragments and analogues with modified N- or C-termini or D-substitutions. Journal of medicinal chemistry, 32(3), 541–546. [Link]

-

MacNeil, D. J. (2007). NPY Y1 and Y5 receptor selective antagonists as anti-obesity drugs. Current topics in medicinal chemistry, 7(17), 1721–1733. [Link]

-

Neuropeptide Y receptor - Wikipedia. [Link]

-

Cox, H. M., Pollock, E. L., Tough, I. R., & Herzog, H. (1998). Structure-activity relationships with neuropeptide Y analogues: a comparison of human Y1-, Y2- and rat Y2-like systems. Regulatory peptides, 75-76, 3–8. [Link]

-

Norman, M. H., Chen, N., Chen, Z., Fotsch, C., Hale, C., Han, N., ... & Xu, R. (2005). Discovery of potent and selective small molecule NPY Y5 receptor antagonists. Journal of medicinal chemistry, 48(6), 1582–1596. [Link]

-

Neuropeptide Y in Energy Balance Regulation - Encyclopedia.pub. [Link]

-

Beck, B. (2006). Neuropeptide Y in normal eating and in genetic and dietary-induced obesity. Philosophical transactions of the Royal Society of London. Series B, Biological sciences, 361(1471), 1159–1185. [Link]

-

Rose, J. B., Crews, L., & Spencer, B. (2012). Neuropeptide Y Fragments Derived from Neprilysin Processing Are Neuroprotective in a Transgenic Model of Alzheimer's Disease. The Journal of neuroscience : the official journal of the Society for Neuroscience, 32(10), 3533–3541. [Link]

-

Zhang, L., Ma, Q., & Li, W. (2021). Neuropeptide Y and Metabolism Syndrome: An Update on Perspectives of Clinical Therapeutic Intervention Strategies. Frontiers in endocrinology, 12, 695523. [Link]

-

Loh, K., Zhang, L., & Herzog, H. (2019). Regulation of Feeding-Related Behaviors by Arcuate Neuropeptide Y Neurons. Endocrinology, 160(4), 845–853. [Link]

-

Neuropeptide Y receptors - IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

Therapeutic potential of neuropeptide Y (NPY) receptor ligands - University of Miami. [Link]

-

Kuo, L. E., Kitlinska, J. B., Tilan, J. U., Li, L., Baker, S. B., Lee, M. D., ... & Zukowska, Z. (2007). Neuropeptide Y acts directly in the periphery on fat tissue and mediates stress-induced obesity and metabolic syndrome. Nature medicine, 13(7), 803–811. [Link]

-

NPY Receptor Subtypes and Their Signal Transduction - ResearchGate. [Link]

-

Ruscica, M., Dozio, E., Motta, M., & Magni, P. (2007). Activation of the Y1 Receptor by Neuropeptide Y Regulates the Growth of Prostate Cancer Cells. Endocrinology, 148(4), 1816–1825. [Link]

-

Grundemar, L., & Håkanson, R. (1991). Neuropeptide Y and peptide YY and C-terminal fragments release histamine from rat peritoneal mast cells. British journal of pharmacology, 104(4), 776–778. [Link]

-

Santos-Carvalho, A., Elvas, F., & Cavadas, C. (2013). NPY Y2 and Y4 receptors selective ligands: promising anti-obesity drugs?. Current topics in medicinal chemistry, 13(24), 3183–3191. [Link]

-

Neuropeptide Y receptor Y2 - Wikipedia. [Link]

-

Mayorga-Flores, A., & Bello-Ramírez, A. M. (2014). Neuropeptide Y1 and Y5 Receptor Antagonists as Potential Anti-Obesity Drugs. Current Status. Mini reviews in medicinal chemistry, 14(12), 1014–1028. [Link]

-

What are NPY5R antagonists and how do they work? - Patsnap Synapse. [Link]

-

Jolicoeur, F. B., Bouali, S. M., Fournier, A., & St-Pierre, S. (1992). Structure-activity analysis of the motor effects of neuropeptide Y. Brain research bulletin, 28(4), 629–633. [Link]

-

Parker, M. S., & Balasubramaniam, A. (2008). Ligands of the Neuropeptide Y Y2 receptor. Current medicinal chemistry, 15(26), 2713–2722. [Link]

-

Taylor, B. K., & Fu, W. (2021). Neuropeptide Y Y2 Receptors in Acute and Chronic Pain and Itch. Frontiers in pharmacology, 12, 691708. [Link]

-

Niewiadomski, P., Juszyńska-Gałązka, E., Wiercigroch-Walkosz, E., Galążka-Friedman, J., & Proniewicz, L. M. (2015). Neuropeptide Y and its C-terminal fragments acting on Y2 receptor: Raman and SERS spectroscopy studies. Journal of colloid and interface science, 437, 148–154. [Link]

-

MacNeil, D. J. (2007). NPY Y1 and Y5 receptor selective antagonists as anti-obesity drugs. Semantic Scholar. [Link]

-

Balasubramaniam, A. (2002). Neuropeptide Y (NPY) Family of Hormones: Progress in the Development of Receptor Selective Agonists and Antagonists. ResearchGate. [Link]

-

Cabrele, C., & Beck-Sickinger, A. G. (2000). Neuropeptide Y receptors: how to get subtype selectivity. Frontiers in neuroendocrinology, 21(1), 50–79. [Link]

-

Brothers, S. P., & Wahlestedt, C. (2010). Therapeutic potential of neuropeptide Y (NPY) receptor ligands. EMBO molecular medicine, 2(11), 429–439. [Link]

-

Mörl, K., Grundler, L., & Beck-Sickinger, A. G. (2020). Structural perspective on ancient neuropeptide Y-like system reveals hallmark features for peptide recognition and receptor activation. The Journal of biological chemistry, 295(28), 9497–9509. [Link]

-

Michel, M. C., Beck-Sickinger, A., Cox, H., Doods, H. N., Herzog, H., Larhammar, D., ... & Quirion, R. (1998). XVI. International Union of Pharmacology recommendations for the nomenclature of neuropeptide Y, peptide YY, and pancreatic polypeptide receptors. Pharmacological reviews, 50(1), 143–150. [Link]

-

Parker, E., & Balasubramaniam, A. (2007). Neuropeptide Y Y2 receptor in health and disease. British journal of pharmacology, 152(2), 173–185. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Neuropeptide Y - Wikipedia [en.wikipedia.org]

- 3. Neuropeptide Y family of hormones: receptor subtypes and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuropeptide Y in normal eating and in genetic and dietary-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Research Portal [scholarship.miami.edu]

- 6. researchgate.net [researchgate.net]

- 7. Neuropeptide Y receptor - Wikipedia [en.wikipedia.org]

- 8. Neuropeptide Y N-terminal deletion fragments: correlation between solution structure and receptor binding activity at Y1 receptors in rat brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analysis of structure-function relationships of neuropeptide Y using molecular dynamics simulations and pharmacological activity and binding measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and hypertensive activity of neuropeptide Y fragments and analogues with modified N- or C-termini or D-substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Therapeutic potential of neuropeptide Y (NPY) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Interactions of multiple signaling pathways in neuropeptide Y-mediated bimodal vascular smooth muscle cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Neuropeptide Y receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 16. Neuropeptide Y and its C-terminal fragments acting on Y2 receptor: Raman and SERS spectroscopy studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structure-activity relationships with neuropeptide Y analogues: a comparison of human Y1-, Y2- and rat Y2-like systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. NPY receptors as potential targets for anti-obesity drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Neuropeptide Y receptor Y2 - Wikipedia [en.wikipedia.org]

- 20. Neuropeptide Y Y2 receptor in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Neuropeptide Y, peptide YY and C-terminal fragments release histamine from rat peritoneal mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Frontiers | Neuropeptide Y receptors: how to get subtype selectivity [frontiersin.org]

- 23. NPY Y1 and Y5 receptor selective antagonists as anti-obesity drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Neuropeptide Y1 and Y5 Receptor Antagonists as Potential Anti-Obesity Drugs. Current Status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Subtypes of receptors for neuropeptide Y: implications for the targeting of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Ligands of the Neuropeptide Y Y2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 27. What are NPY5R antagonists and how do they work? [synapse.patsnap.com]

- 28. NPY Y1 and Y5 receptor selective antagonists as anti-obesity drugs. | Semantic Scholar [semanticscholar.org]

- 29. Discovery of potent and selective small molecule NPY Y5 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. NPY Y2 and Y4 receptors selective ligands: promising anti-obesity drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]

NPY(18-36): A Technical Guide to its Function as a Competitive Antagonist of Neuropeptide Y

Executive Summary: Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter with a profound influence on a myriad of physiological processes, including cardiovascular function, appetite, and stress responses.[1][2] Its actions are mediated by a family of G-protein coupled receptors (GPCRs), primarily the Y1, Y2, Y4, and Y5 subtypes.[2][3] Understanding the distinct roles of these receptor subtypes has been a critical goal in pharmacology and drug development. NPY(18-36), a C-terminal fragment of the full-length peptide, has emerged as a pivotal research tool. This guide provides an in-depth examination of NPY(18-36), detailing its mechanism as a competitive antagonist, its receptor selectivity, and the experimental methodologies used to characterize its activity. We will explore its application in dissecting NPY receptor function, with a particular focus on its historical and continued significance in cardiovascular research.

The Neuropeptide Y System: A Primer

Neuropeptide Y (NPY): Structure and Physiological Roles

Neuropeptide Y is one of the most abundant peptides in the mammalian brain and is widely distributed in the peripheral nervous system, often co-localized with norepinephrine in sympathetic neurons.[3][4][5] As a member of the pancreatic polypeptide family, which also includes Peptide YY (PYY) and Pancreatic Polypeptide (PP), NPY plays a crucial role as a neurotransmitter and neuromodulator.[1][2] Its physiological effects are extensive, including potent vasoconstriction, stimulation of food intake, regulation of circadian rhythms, and modulation of anxiety and pain perception.[1][3][6]

The NPY Receptor Family

NPY exerts its effects by binding to at least four functional GPCR subtypes in humans: Y1, Y2, Y4, and Y5.[2] These receptors exhibit distinct tissue distributions and ligand affinities, which accounts for the diverse actions of NPY.

-

Y1 Receptor: Primarily postsynaptic, mediating vasoconstriction and stimulating food intake. It shows a strong requirement for the full-length NPY peptide, and its affinity is significantly reduced by N-terminal truncations.[1][7]

-

Y2 Receptor: Often found presynaptically, where it functions as an autoreceptor to inhibit the release of NPY and other neurotransmitters.[1] Unlike the Y1 receptor, the Y2 subtype readily binds C-terminal fragments of NPY, such as NPY(3-36) and NPY(18-36).[7][8]

-

Y4 Receptor: Shows a preferential affinity for Pancreatic Polypeptide (PP) over NPY and PYY.[3]

-

Y5 Receptor: Centrally expressed and strongly implicated in the regulation of energy balance and food intake.[7]

Canonical NPY Receptor Signaling Pathways

All known NPY receptors couple to pertussis toxin-sensitive G-proteins of the Gi/o family.[1][3] The canonical signaling pathway initiated by NPY receptor activation is the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[4][9] Additionally, NPY receptor activation can modulate ion channel activity, such as inhibiting Ca2+ channels and activating K+ channels, and stimulate other cascades like the phospholipase C (PLC) and mitogen-activated protein kinase (MAPK) pathways in certain cell types.[3][9][10]

NPY(18-36): From Fragment to Antagonist

Discovery and Characterization

Early structure-activity studies with fragments of NPY revealed that the C-terminal portion of the peptide was crucial for receptor interaction. While N-terminal truncations led to a loss of activity at some receptors, the fragment NPY(18-36) was found to inhibit the binding of radiolabeled NPY to rat cardiac ventricular membranes.[11] Critically, while it could block the binding of full-length NPY, NPY(18-36) had no effect on cardiac adenylate cyclase activity by itself.[11] This seminal observation established NPY(18-36) not as a simple inactive fragment, but as a potential receptor antagonist.

Mechanism of Action: Competitive Antagonism

A competitive antagonist binds reversibly to the same receptor site as the endogenous agonist but fails to elicit a biological response. The hallmark of competitive antagonism is a rightward, parallel shift in the agonist's concentration-response curve, with no change in the maximum response. NPY(18-36) perfectly exemplifies this mechanism. In the presence of a fixed concentration of NPY(18-36), a higher concentration of NPY is required to achieve the same level of response (e.g., inhibition of adenylate cyclase).[11][12] Studies have shown that 1 µM of NPY(18-36) can completely abolish the inhibitory effect of 10 nM NPY on adenylate cyclase activity in cardiac membranes.[11][12]

Receptor Binding Profile and Selectivity

The antagonistic properties of NPY(18-36) are highly dependent on the receptor subtype. Its structure, lacking the N-terminal 17 amino acids, makes it a poor ligand for the Y1 receptor, which requires the full peptide for high-affinity binding.[7][13] Conversely, the Y2 receptor, which tolerates N-terminal truncations, binds NPY(18-36) with significantly higher affinity.[7][8] This selectivity allows NPY(18-36) to be used to discriminate between receptor subtypes. For instance, in vivo studies have shown that NPY(18-36) can mimic the cardiac effects of NPY (mediated by Y2-like receptors) but fails to elicit its vascular effects (mediated by Y1 receptors), providing strong evidence that these actions are mediated by distinct receptor populations.[14]

Quantitative Pharmacological Parameters

The interaction of NPY(18-36) with NPY receptors has been quantified in various systems. These parameters are essential for designing experiments and interpreting results.

| Parameter | Value | System | Reference |

| IC₅₀ | 158 nM | Inhibition of ¹²⁵I-NPY binding in rat cardiac ventricular membranes | [12][15] |

| Kᵢ | 140 nM | Inhibition of ¹²⁵I-NPY binding in rat cardiac ventricular membranes | [12][15] |

| Kₑ | 297 nM | Antagonism of NPY-stimulated Ca²⁺ mobilization in HEL cells | [16] |

-

IC₅₀ (Half maximal inhibitory concentration): The concentration of NPY(18-36) required to displace 50% of the specific binding of a radiolabeled NPY ligand.

-

Kᵢ (Inhibitory constant): An absolute measure of binding affinity, calculated from the IC₅₀.

-

Kₑ (Equilibrium dissociation constant): A measure of antagonist potency derived from functional assays (e.g., Schild analysis).

Methodologies for Characterizing NPY(18-36) Activity

To validate the function of NPY(18-36) as a competitive antagonist, two primary types of assays are employed: radioligand binding assays to demonstrate direct competition at the receptor, and functional assays to measure the blockade of downstream signaling.

Protocol: Radioligand Binding Assay for Competitive Inhibition

Causality: This assay provides direct evidence that NPY(18-36) physically competes with NPY for the same binding site on the receptor. By measuring the displacement of a radiolabeled agonist, we can quantify the binding affinity (Kᵢ) of the unlabeled antagonist.

Workflow Diagram:

Step-by-Step Methodology:

-

Membrane Preparation: Prepare cell membranes as described in the binding assay protocol.

-

Pre-incubation: Aliquot membranes into two sets of tubes. To one set, add a fixed concentration of NPY(18-36). To the other (control), add a vehicle. Pre-incubate briefly.

-

Agonist Addition: Add increasing concentrations of NPY to the tubes. To amplify the signal, adenylyl cyclase is typically stimulated with an agent like forskolin.

-